molecular formula C22H18O2 B14293036 (2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) CAS No. 114627-38-2

(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone)

Katalognummer: B14293036
CAS-Nummer: 114627-38-2
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: BDOCHDSWRRVXAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) is an organic compound characterized by its unique structure, which includes two phenylmethanone groups attached to a 2,5-dimethyl-1,4-phenylene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) typically involves the Friedel-Crafts acylation reaction. This process uses benzoyl chloride and 2,5-dimethyl-1,4-phenylenediamine as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an anhydrous environment, often using solvents like dichloromethane or nitrobenzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact mechanism depends on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Eigenschaften

CAS-Nummer

114627-38-2

Molekularformel

C22H18O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

(4-benzoyl-2,5-dimethylphenyl)-phenylmethanone

InChI

InChI=1S/C22H18O2/c1-15-13-20(22(24)18-11-7-4-8-12-18)16(2)14-19(15)21(23)17-9-5-3-6-10-17/h3-14H,1-2H3

InChI-Schlüssel

BDOCHDSWRRVXAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.